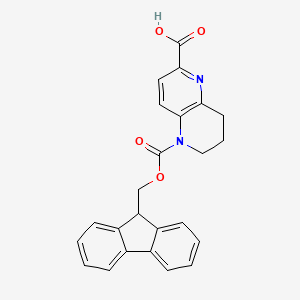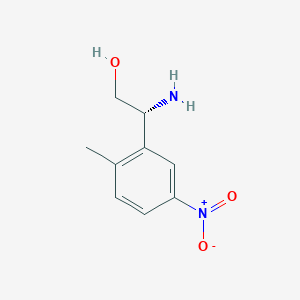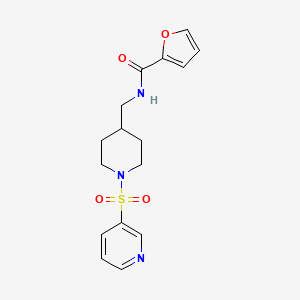
5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the chemical , is used for protecting hydroxy-groups in various chemical syntheses. This protective mechanism is vital in synthesizing complex organic compounds, where selective reactivity is needed. For example, Fmoc can be removed conveniently by the action of triethylamine in dry pyridine solution, demonstrating its utility in multi-step organic syntheses while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).
Antibacterial Agent Synthesis
Compounds containing this chemical structure have been explored in the synthesis of antibacterial agents. For example, the synthesis and antibacterial activity of pyridonecarboxylic acids, which share structural similarities, have been studied extensively. These compounds have shown promise in in vitro and in vivo antibacterial screenings, making them candidates for further biological study (Egawa et al., 1984).
Enantioselective Complexation
The chemical's structure has been utilized in the design of molecular clefts for enantioselective complexation of various compounds. This application is significant in chiral recognition and separation processes, vital in pharmaceutical and fine chemical industries. For instance, molecular clefts incorporating 9,9′-spirobi[9H-fluorene] as a spacer have shown differences in free energy in the formation of diastereoisomeric complexes (Cuntze et al., 1995).
Solid Phase Synthesis
The chemical is also relevant in solid-phase synthesis techniques, especially in the preparation of complex organic molecules and polymers. For example, it has been used in the synthesis of multifunctional materials for applications like high-performance organic light-emitting diodes (Ye et al., 2010).
Structure-Activity Relationships in Medicinal Chemistry
Further, it plays a crucial role in understanding structure-activity relationships in medicinal chemistry, particularly in the development of new antibacterial agents. The modifications in the chemical structure of this compound have been pivotal in enhancing the efficacy and potency of antibacterial drugs (Chu et al., 1986).
Propiedades
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c27-23(28)21-11-12-22-20(25-21)10-5-13-26(22)24(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,11-12,19H,5,10,13-14H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIVFVXFGQKCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017521.png)






![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)
![N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3017535.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)
![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)

